molecular formula C6H4Br2S B8067233 2,6-Dibromobenzenethiol CAS No. 62261-14-7

2,6-Dibromobenzenethiol

Cat. No. B8067233
CAS RN: 62261-14-7
M. Wt: 267.97 g/mol
InChI Key: ZHJYYYKHRSMJJP-UHFFFAOYSA-N
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Description

2,6-Dibromobenzenethiol is a chemical compound with the molecular formula C6H4Br2S . It is used for research and development purposes.


Molecular Structure Analysis

The molecular structure of a compound like 2,6-Dibromobenzenethiol can be analyzed using various techniques such as X-ray crystallography and density functional theory (DFT) calculations . These methods provide insights into the compound’s atomic arrangement and electronic structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2,6-Dibromobenzenethiol can be analyzed using various techniques, including thermal analysis . Such analyses provide insights into the compound’s stability, reactivity, and other important properties.

Scientific Research Applications

  • Organic Field-Effect Transistors : 2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes, including thiophene, selenophene, and tellurophene analogues, were synthesized from 1,4-dibromobenzene, showing application as p-type semiconductors in organic field-effect transistors (FETs). The selenophene analogue demonstrated high FET mobility (Takimiya et al., 2004).

  • Synthesis of Pharmaceuticals and Ferromagnetics : 2,6-Dibromoaniline, an important intermediate synthesized from 2,6-Dibromobenzenethiol, is used in the production of pharmaceuticals, alkaloids, and ferromagnetics (Geng Rui-xue, 2004).

  • High-Temperature Oxidation Studies : Research on the oxidative thermal degradation of 2-bromophenol, a related compound, helps understand the formation of various dibromophenols and other products, contributing to studies in environmental science and chemistry (Catherine S Evans & B. Dellinger, 2005).

  • Organic Transformations : 1,2-Dibromobenzenes, related to 2,6-Dibromobenzenethiol, are valuable precursors for various organic transformations, particularly reactions involving benzynes (Diemer et al., 2011).

  • Polymerization and Material Science : The paper by Hao Liu et al. (2011) discusses the synthesis and characterization of certain nickel(II) dibromide complexes derived from 2,6-Dibromobenzenethiol analogues for ethylene polymerization, indicating applications in polymer science (Hao Liu et al., 2011).

  • Fluorescence Materials and Probes : The research on 2,6-bis(arylsulfonyl)anilines, synthesized from 2,6-dichloronitrobenzene (a related compound), highlights their application in fluorescent materials and as probes in aggregation-induced emission (Teruo Beppu et al., 2014).

  • Environmental and Herbicide Studies : Analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide, derived from compounds like 2,6-Dibromobenzenethiol, contributes to understanding their distribution and impact on the environment, particularly in groundwater contamination (Björklund et al., 2011).

Mechanism of Action

The mechanism of action of a compound like 2,6-Dibromobenzenethiol would depend on its specific application. For instance, if it were used as a drug or a catalyst, its mechanism of action would involve its interaction with biological targets or substrates, respectively .

Safety and Hazards

While specific safety data for 2,6-Dibromobenzenethiol is not available, it’s important to handle all chemical compounds with care, following appropriate safety guidelines. This includes wearing protective equipment and working in a well-ventilated area .

Future Directions

The future directions for a compound like 2,6-Dibromobenzenethiol would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2,6-dibromobenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJYYYKHRSMJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541848
Record name 2,6-Dibromobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromobenzenethiol

CAS RN

62261-14-7
Record name 2,6-Dibromobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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